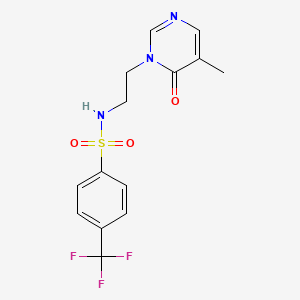

N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Description

N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a synthetic small molecule characterized by a benzenesulfonamide core substituted with a trifluoromethyl (-CF₃) group at the para position and a pyrimidinone-derived ethylamine side chain.

Properties

IUPAC Name |

N-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O3S/c1-10-8-18-9-20(13(10)21)7-6-19-24(22,23)12-4-2-11(3-5-12)14(15,16)17/h2-5,8-9,19H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHINZTJUTSLBQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN(C1=O)CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials

5-methyl-6-oxopyrimidine

4-(trifluoromethyl)benzenesulfonyl chloride

Ethylenediamine

Synthesis Process

Step 1: : The synthesis begins with the preparation of 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethanol by reacting 5-methyl-6-oxopyrimidine with ethylene oxide under acidic conditions.

Step 2: : The intermediate is then reacted with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base like pyridine to yield N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide.

Industrial Production Methods

The industrial preparation involves similar steps but on a larger scale, often using continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Common techniques such as recrystallization and chromatography are employed for purification.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions when exposed to strong oxidizing agents.

Reduction: : Reduction reactions can be induced using hydride donors like lithium aluminum hydride.

Substitution: : Both nucleophilic and electrophilic substitutions can occur on the aromatic ring and pyrimidine moiety.

Common Reagents and Conditions

Oxidation: : Potassium permanganate, hydrogen peroxide.

Reduction: : Sodium borohydride, lithium aluminum hydride.

Substitution: : Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: : Formation of sulfoxides or sulfones.

Reduction: : Formation of corresponding amines.

Substitution: : Various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

Catalysis: : Used as a ligand in transition metal catalyzed reactions.

Synthesis: : Intermediate in the synthesis of other complex molecules.

Biology

Enzyme Inhibition: : Acts as an inhibitor for certain enzymes due to its sulfonamide group.

Medicine

Pharmaceuticals: : Potential application in drug development for its bioactive properties.

Industry

Material Science: : Incorporated into polymers to enhance their thermal stability and mechanical properties.

Mechanism of Action

Molecular Targets and Pathways Involved

The compound interacts with specific proteins and enzymes, primarily targeting the active sites and disrupting normal cellular functions. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor or modulator in biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with benzenesulfonamide derivatives and beta 3-AR agonists. Below is a comparative analysis based on substituents, receptor selectivity, and pharmacological outcomes:

| Compound Name | Key Substituents | Target/Indication | Receptor Selectivity | Clinical Challenges |

|---|---|---|---|---|

| N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide | -CF₃, pyrimidinone-ethylamine | Likely beta 3-AR agonist | Unknown (predicted human beta 3-AR affinity) | Potential species-specific efficacy issues |

| CGP 12177 | Partial beta 3-AR agonist, beta 1/2-AR antagonist | Beta 3-AR research tool | High human beta 3-AR efficacy | Not therapeutic due to antagonistic effects |

| 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[3-(triethoxysilyl)propyl]-benzenesulfonamide [52026-59-2] | Perfluorinated alkyl chains, triethoxysilyl | Industrial/applications (e.g., coatings) | Non-pharmacological | Environmental persistence (PFC concerns) |

| Goxalapladib (CAS-412950-27-7) | Trifluoromethyl biphenyl, naphthyridine | Atherosclerosis therapy | Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor | Phase III discontinuation (efficacy issues) |

Key Findings:

Receptor Selectivity and Species Differences :

Beta 3-AR agonists like the target compound face translational challenges due to pharmacological differences between human and rodent receptors. For example, early beta 3-AR agonists showed high efficacy in rat models but reduced activity in humans, partly due to lower receptor density in human adipose tissue . This highlights the need for human-specific efficacy screening in analogues.

Impact of Fluorination :

The trifluoromethyl group in the target compound mirrors strategies seen in goxalapladib and perfluorinated benzenesulfonamides. While fluorination improves metabolic stability, excessive fluorination (e.g., in perfluorinated compounds from ) raises environmental and toxicity concerns .

Clinical Performance of Analogues :

- CGP 12177 : Validates human beta 3-AR functionality but lacks therapeutic utility due to antagonism at beta 1/2-AR .

- Goxalapladib : Despite structural complexity and trifluoromethyl optimization, it failed in late-stage trials, underscoring the difficulty in translating in vitro potency to clinical outcomes .

Pharmacokinetic and Pharmacodynamic Considerations:

- Prodrug Activation : Some beta 3-AR agonists require metabolic activation, which may fail in humans (e.g., due to enzyme polymorphism), reducing efficacy .

- Receptor Density : Low beta 3-AR expression in human adipose tissue necessitates high agonist efficacy to overcome competing beta 1/2-AR effects, a hurdle for weakly active compounds .

Biological Activity

N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to present a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C15H16F3N3O2S

- Molecular Weight : 373.37 g/mol

The structure features a pyrimidine ring substituted with a trifluoromethyl group and a benzenesulfonamide moiety, which are known to influence its biological interactions.

1. Antidiabetic Potential

Recent studies have highlighted the compound's potential as an antidiabetic agent. In vitro assays demonstrated significant inhibitory activity against key enzymes involved in glucose metabolism:

| Enzyme | IC50 (μM) | Standard | Standard IC50 (μM) |

|---|---|---|---|

| α-Glucosidase | 6.28 | Acarbose | 1.58 |

| α-Amylase | 4.58 | Acarbose | 1.58 |

| PTP1B | 0.91 | Ursolic Acid | 1.35 |

| DPPH (antioxidant) | 2.36 | - | - |

These results suggest that the compound exhibits promising multi-target antidiabetic activity, potentially aiding in the management of diabetes mellitus .

2. Inhibition of Carbonic Anhydrase

The compound has also been investigated for its role as a selective inhibitor of carbonic anhydrase II (CA-II), which is implicated in various physiological processes including fluid secretion and pH regulation. The inhibition of CA-II can be beneficial in treating conditions such as glaucoma.

A study involving Wistar rats and rabbits showed that after administration, metabolites were identified using HPLC-MS/MS, confirming the compound's systemic exposure and its biotransformation pathways . The metabolites included N-hydroxy derivatives, which may contribute to its pharmacological effects.

Case Study 1: Antidiabetic Activity Assessment

In a controlled laboratory setting, the compound was tested against diabetic models to assess its efficacy in lowering blood glucose levels. The results indicated a significant reduction in blood glucose levels compared to control groups, supporting its potential use in diabetes management .

Case Study 2: Glaucoma Treatment Exploration

In another study focused on ocular applications, the compound was administered via eye drops to evaluate its effectiveness in reducing intraocular pressure (IOP) in glaucoma models. The results demonstrated a notable decrease in IOP, indicating its therapeutic potential for glaucoma treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.